molecular formula C25H25FN2O3 B2696807 3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide CAS No. 1448133-52-5

3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide

Cat. No.: B2696807
CAS No.: 1448133-52-5
M. Wt: 420.484
InChI Key: YYUYLMNYGSAUNQ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 4-fluorophenoxy group and a 4-methoxypiperidin-1-yl phenyl group, contributing to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorophenol with a suitable benzoyl chloride derivative to form the 4-fluorophenoxybenzoyl intermediate. This intermediate is then reacted with 4-(4-methoxypiperidin-1-yl)aniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including interactions with specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: The compound’s unique properties make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
  • 3-Fluoro-4-methoxypiperidine
  • 1-(2-Fluorophenyl)-4-methoxypiperidin-4-yl

Uniqueness

Compared to similar compounds, 3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide stands out due to its specific substitution pattern and the presence of both fluorophenoxy and methoxypiperidinyl groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O3/c1-30-22-13-15-28(16-14-22)21-9-7-20(8-10-21)27-25(29)18-3-2-4-24(17-18)31-23-11-5-19(26)6-12-23/h2-12,17,22H,13-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUYLMNYGSAUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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